molecular formula C15H16N4O B2506426 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(o-tolyl)methanone CAS No. 2034222-60-9

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(o-tolyl)methanone

Cat. No. B2506426
CAS RN: 2034222-60-9
M. Wt: 268.32
InChI Key: MGSSICYJGYNPTJ-UHFFFAOYSA-N
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Description

“(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(o-tolyl)methanone” is a chemical compound. It has been mentioned in the context of synthesizing and evaluating a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists .


Synthesis Analysis

The synthesis of similar compounds has been reported in several studies. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists . Another study reported the synthesis of new pyrimidine-azetidinone analogues from the condensation of aromatic amines with N-phenylacetamide .


Molecular Structure Analysis

The molecular structure of “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(o-tolyl)methanone” can be found in various databases . The molecular formula is C15H16N4O, and the molecular weight is 268.32.


Chemical Reactions Analysis

While specific chemical reactions involving “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(o-tolyl)methanone” are not directly mentioned in the search results, there are studies discussing the reactions of similar compounds .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of anticancer activity. They have been evaluated as RXRα antagonists, which means they inhibit the activity of the retinoid X receptor alpha (RXRα), a ligand-dependent transcription factor of the nuclear receptor superfamily .

Future Directions

The future directions for research on “(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(o-tolyl)methanone” and similar compounds could involve further exploration of their potential as anticancer agents, particularly as RXRα antagonists . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

(2-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-11-5-2-3-6-13(11)14(20)19-9-12(10-19)18-15-16-7-4-8-17-15/h2-8,12H,9-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSSICYJGYNPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(o-tolyl)methanone

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